molecular formula C8H16N2O B13087407 N-hydroxyCyclohexaneethanimidamide

N-hydroxyCyclohexaneethanimidamide

Cat. No.: B13087407
M. Wt: 156.23 g/mol
InChI Key: NGBKKVXCFFKISP-UHFFFAOYSA-N
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Description

N-hydroxyCyclohexaneethanimidamide is a chemical compound with the molecular formula C8H16N2O. It contains a six-membered cyclohexane ring, an amidine group, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxyCyclohexaneethanimidamide typically involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. This intermediate is then reacted with ethyl chloroformate to yield this compound. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-hydroxyCyclohexaneethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-hydroxyCyclohexaneethanimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, altering their activity. The amidine group can interact with nucleophilic sites on proteins or DNA, leading to changes in their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a cyclohexane ring, hydroxyl group, and amidine group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-cyclohexyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H16N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h7,11H,1-6H2,(H2,9,10)

InChI Key

NGBKKVXCFFKISP-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)C/C(=N/O)/N

Canonical SMILES

C1CCC(CC1)CC(=NO)N

Origin of Product

United States

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